![molecular formula C10H9N3O B12890435 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile typically involves the reaction of 2-aminobenzoxazole with acetonitrile under specific conditions. One common method is the one-pot synthesis using acetic acid as an electrolyte under electrochemical conditions . This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy.
Industrial Production Methods: Industrial production of this compound may involve scalable electrochemical methods, which are robust and have a broad substrate scope. These methods are preferred due to their efficiency and the ability to produce high yields without the need for metal catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced benzoxazole compounds.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the inhibition of cancer cell proliferation pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Aminobenzoxazole: Shares a similar core structure but lacks the aminomethyl and acetonitrile groups.
2-(Chloromethyl)benzoxazole: Similar structure with a chloromethyl group instead of an aminomethyl group.
Benzo[d]imidazo[2,1-b]thiazole: Another heterocyclic compound with similar biological activities.
Uniqueness: 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminomethyl and acetonitrile groups allows for a broader range of chemical modifications and applications compared to its similar compounds .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-1,3-benzoxazol-7-yl]acetonitrile |
InChI |
InChI=1S/C10H9N3O/c11-5-4-7-2-1-3-8-10(7)14-9(6-12)13-8/h1-3H,4,6,12H2 |
InChI Key |
QANFJKVJNKBSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CN)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
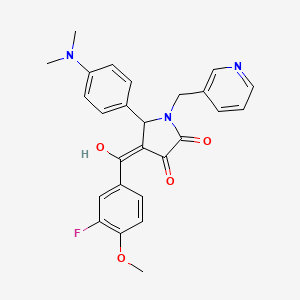
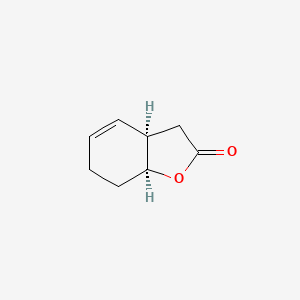
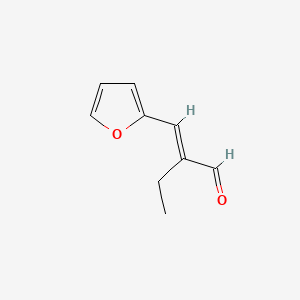

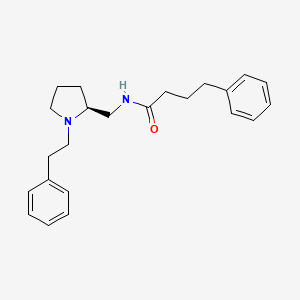
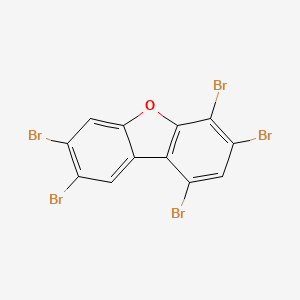
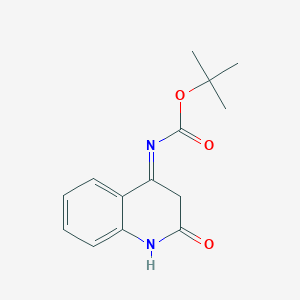
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
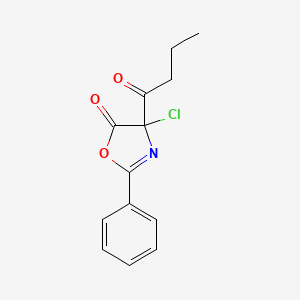
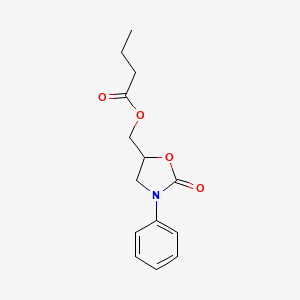

![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)

